molecular formula C11H9NO3 B1355483 6-Methoxyquinoline-3-carboxylic acid CAS No. 71082-47-8

6-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1355483
CAS No.: 71082-47-8
M. Wt: 203.19 g/mol
InChI Key: QSFFBQNKTUMKNW-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by a quinoline ring substituted with a methoxy group at the 6-position and a carboxylic acid group at the 3-position. This compound is a yellow crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

6-Methoxyquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of fluorescent zinc and chlorine sensors.

    Biology: Investigated for its potential as an inhibitor of bacterial DNA gyrase and topoisomerase.

    Medicine: Explored for its potential therapeutic applications, including as a tubulin polymerization inhibitor.

    Industry: Utilized in the development of new materials and chemical sensors.

Biochemical Analysis

Biochemical Properties

6-Methoxyquinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain proteomic research targets . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical studies.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact proteomic research, indicating its role in altering protein expression and function . These effects can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity This binding can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to sustained changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to achieve a noticeable impact. It is crucial to determine the optimal dosage to maximize benefits and minimize risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues can influence its effectiveness and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-3-carboxylic acid typically involves the functionalization of a quinoline precursor. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone under acidic conditions . Another method involves the oxidation of 6-methoxyquinoline-3-carbaldehyde to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carboxylic acid group to an aldehyde or alcohol.

    Substitution: Electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

  • Oxidation of the methoxy group yields 6-hydroxyquinoline-3-carboxylic acid.
  • Reduction of the carboxylic acid group yields 6-methoxyquinoline-3-aldehyde or 6-methoxyquinoline-3-methanol .

Comparison with Similar Compounds

    6-Hydroxyquinoline-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-Methoxyquinoline-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

Uniqueness: 6-Methoxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and stability, while the carboxylic acid group provides a site for further functionalization and derivatization .

Properties

IUPAC Name

6-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFFBQNKTUMKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557847
Record name 6-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-47-8
Record name 6-Methoxyquinoline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71082-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-methoxy-3-ethoxycarbonylquinoline (Step D, 6 g, 0.026 mol) in EtOH (65 mL) was added at RT a 2N aqueous solution of NaOH (26 mL, 0.052 mol). The reaction mixture was stirred at RT overnight. After concentration under vacuum, the mixture was acidified with 1N HCl and the resulting solid was filtered off, washed with water and dried over P2O5 to give 6-methoxy-3-carboxyquinoline.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methoxyquinoline-3-carboxylic acid was prepared from p-anisidine using the methods of Erickson (J. Med. Chem., 1979, 22, 7, 816–823). A solution of 6-methoxyquinoline-3-carboxylic acid hydrochloride (500 mg, 2.09 mmol) in thionyl chloride (25 mL) was heated at reflux for 1 hour. After this time the excess thionyl chloride was removed by distillation and the remaining solid dried under vacuum. The solid was suspended in dichloromethane (25 mL) and treated with trans-4-methylcyclohexylamine hydrochloride (368 mg, 2.46 mmol), pyridine (5 mL), and triethylamine (0.345 mL). The reaction was stirred at ambient temperature overnight. After this time the reaction mixture was diluted with diethyl ether (200 mL) and the resulting organic solution washed with 1 N NaOH (3×50 mL) and then brine (1×). The organic solution was then dried over anhydrous MgSO4, filtered, and concentrated to a solid. Chromatography of the crude product through a Biotage silica cartridge (8×4 cm i.d.) using a gradient of hexane to 50% ethyl acetate (in hexane) afforded 100 mg (16%) of 419:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxyquinoline-3-carboxylic acid hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
368 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.345 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
16%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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